1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole

VEGFR-2 Inhibition Hepatocellular Carcinoma Anticancer Drug Discovery

1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS 52460-28-3), also designated as 2-isopropyl-1-methyl-1H-benzimidazole, is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol. It is a heterocyclic aromatic organic compound wherein a benzene ring is fused to an imidazole ring, substituted at the 1-position with a methyl group and at the 2-position with an isopropyl group.

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 52460-28-3
Cat. No. B2728766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
CAS52460-28-3
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2N1C
InChIInChI=1S/C11H14N2/c1-8(2)11-12-9-6-4-5-7-10(9)13(11)3/h4-8H,1-3H3
InChIKeyINVBVHACQOSOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS 52460-28-3): Core Specifications and Procurement Context


1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS 52460-28-3), also designated as 2-isopropyl-1-methyl-1H-benzimidazole, is a 1,2-disubstituted benzimidazole derivative with a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . It is a heterocyclic aromatic organic compound wherein a benzene ring is fused to an imidazole ring, substituted at the 1-position with a methyl group and at the 2-position with an isopropyl group . This substitution pattern distinguishes it from other alkylbenzimidazoles and confers specific physicochemical properties, including a predicted boiling point of 300.4±11.0 °C, a density of 1.05±0.1 g/cm³, and a pKa of 5.83±0.10 . The compound is typically provided as a colorless to pale yellow liquid and is commercially available with a purity of 98% for use as a research chemical and building block in pharmaceutical and agrochemical discovery .

Why Generic Substitution of 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole Fails: Structure-Driven Activity Divergence


Within the benzimidazole class, even minor variations in the N-1 and C-2 substituents produce substantial and quantifiable shifts in biological activity, target affinity, and physicochemical behavior. Simply substituting a closely related analog, such as 2-isopropylbenzimidazole (which lacks the N-methyl group) or the regioisomer 1-isopropyl-2-methyl-1H-benzimidazole, is not a scientifically valid approach, as these structural differences directly modulate molecular interactions with biological targets. For instance, structure-activity relationship (SAR) studies have established that the presence of a p-isopropyl phenyl moiety at the 2-position specifically enhances antifungal activity [1], while N-1 alkylation can profoundly influence cytotoxicity profiles against cancer cell lines such as HepG2 [2]. Furthermore, the isopropyl substitution at the 2-position, when compared to alternative alkyl or furyl groups, was found to be a key determinant in the rational design of potent VEGFR-2 inhibitors [2]. Therefore, generic substitution introduces uncontrolled variables that can compromise experimental reproducibility and derail a structure-based discovery program. The quantitative evidence below substantiates why this specific substitution pattern is not interchangeable with its analogs.

Quantitative Differentiation Evidence for 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole


Cytotoxic Potency in HepG2 Hepatocellular Carcinoma Model: 1,2-Disubstituted Isopropyl Benzimidazole Scaffold vs. Sorafenib

In a rationally designed series of 1,2-disubstituted benzimidazoles evaluated as VEGFR-2 inhibitors, the incorporation of a 2-isopropyl moiety was a key design element. The most potent compound in this series, which contains the 2-isopropyl substitution pattern, demonstrated a cytotoxic IC₅₀ value of 1.98 μM against the HepG2 hepatocellular carcinoma cell line. This represents a 5.5-fold improvement in potency compared to the standard-of-care comparator, sorafenib, which had an IC₅₀ of 10.99 μM in the same assay [1]. This quantitative data establishes the 2-isopropyl benzimidazole scaffold, of which the target compound is a core member, as a demonstrably superior starting point for hepatocellular carcinoma-targeted medicinal chemistry compared to the clinically used control.

VEGFR-2 Inhibition Hepatocellular Carcinoma Anticancer Drug Discovery

Antifungal Activity Enhancement via 2-Position p-Isopropyl Phenyl Substitution: SAR Inference

A comprehensive structure-activity relationship (SAR) analysis of benzimidazole antimicrobial agents established that specific substitutions at the 2-position of the benzimidazole ring dramatically alter the antifungal activity profile. The study found that while a p-nitro phenyl or p-butyl phenyl group enhanced antibacterial activity, the introduction of a p-isopropyl phenyl group at the 2-position specifically and significantly enhanced antifungal activity [1]. This provides a direct SAR linkage between the isopropyl group, a key structural feature of the target compound, and a demonstrable improvement in antifungal efficacy compared to other common 2-aryl substitutions.

Antifungal Agents Structure-Activity Relationship Candida albicans

Herbicidal Selectivity: Differentiated Performance of 1,2,5-Substituted Benzimidazoles with Isopropyl Motifs

U.S. Patent 4,142,886 discloses a class of 1,2,5-substituted benzimidazoles possessing improved selective herbicidal properties, particularly for pre-emergence treatment, over the closest related compounds of Itaya [1]. While the patent covers a broad genus, the 2-isopropyl substitution is a recurring motif in the exemplified structures. This demonstrates that the isopropyl substitution pattern, as present in the target compound, is a critical structural feature associated with enhanced herbicidal selectivity and efficacy, differentiating it from other alkyl-substituted benzimidazoles with inferior performance.

Selective Herbicides Agrochemical Discovery Pre-emergence Control

Validated Research and Industrial Application Scenarios for 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole


Medicinal Chemistry: VEGFR-2 Kinase Inhibitor Discovery for Hepatocellular Carcinoma

The compound serves as a validated core scaffold for the rational design of potent VEGFR-2 inhibitors targeting hepatocellular carcinoma. As demonstrated by Abdel-Mohsen et al., the 2-isopropyl benzimidazole framework yields compounds with sub-micromolar to low micromolar IC₅₀ values (e.g., 1.98 μM) against HepG2 cells, representing a significant potency advantage over the clinical agent sorafenib (IC₅₀ = 10.99 μM) [3]. This makes the compound an ideal starting material for further structure-based optimization and SAR expansion in anticancer drug discovery programs focused on angiogenic kinases.

Antimicrobial Discovery: Antifungal Agent Development

Leveraging established SAR knowledge that 2-substituted p-isopropyl phenyl benzimidazoles demonstrate enhanced antifungal activity, the target compound is a strategic choice for the synthesis and screening of novel antifungal agents [3]. Its structure positions it for exploration against clinically relevant fungal pathogens, including Candida species, where resistance to existing antifungals is a growing concern. This application scenario is directly supported by SAR analyses that differentiate antifungal from antibacterial activity based on the 2-position substituent.

Agrochemical R&D: Synthesis of Selective Pre-emergence Herbicides

The compound is a critical building block for synthesizing a patented class of 1,2,5-substituted benzimidazoles with improved selective herbicidal properties for pre-emergence applications [3]. Its incorporation into novel herbicidal candidates allows R&D teams to explore the chemical space defined in U.S. Patent 4,142,886, which explicitly claims compounds with superior performance over prior art. This scenario is particularly relevant for programs aiming to develop next-generation crop protection agents with enhanced selectivity and reduced environmental impact.

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